Cy5-PEG3-endo-BCN
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Overview
Description
Cy5-PEG3-endo-BCN is a derivative of Cyanine 5 (Cy5) dye, which includes three polyethylene glycol (PEG) units and the lyophilic bidentate macrocyclic ligand endo-BCN. This compound is known for its applications in click chemistry, particularly in catalyst-free reactions with azide-bearing molecules to form stable triazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-endo-BCN involves the conjugation of Cyanine 5 dye with three polyethylene glycol units and the endo-BCN ligand. The endo-BCN moiety facilitates the formation of macrocyclic complexes and enables click chemistry reactions. The reaction conditions typically involve mild temperatures and aqueous environments to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a catalyst and occurs under mild conditions, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-bearing molecules. The reaction conditions are typically aqueous and at room temperature, which helps in maintaining the integrity of the compound and the biological molecules involved .
Major Products Formed
The major products formed from reactions involving this compound are stable triazoles. These products are highly stable and can be used in various applications, including molecular imaging and drug delivery .
Scientific Research Applications
Cy5-PEG3-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and macrocyclic complexes
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes
Medicine: Utilized in drug delivery systems and diagnostic imaging
Industry: Applied in the development of new materials and nanotechnology
Mechanism of Action
The mechanism of action of Cy5-PEG3-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The endo-BCN moiety facilitates the formation of stable triazoles, which can then be used for various applications. The molecular targets and pathways involved include the specific binding to azide groups on biomolecules, enabling precise labeling and tracking .
Comparison with Similar Compounds
Similar Compounds
- Cy5-PEG4-endo-BCN
- Cy5-PEG2-endo-BCN
- Cy3-PEG3-endo-BCN
Uniqueness
Cy5-PEG3-endo-BCN is unique due to its specific combination of Cyanine 5 dye, three polyethylene glycol units, and the endo-BCN ligand. This combination provides it with high stability, biocompatibility, and versatility in various applications, particularly in click chemistry .
Properties
Molecular Formula |
C51H69ClN4O6 |
---|---|
Molecular Weight |
869.6 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C51H68N4O6.ClH/c1-50(2)42-22-15-17-24-44(42)54(5)46(50)26-12-8-13-27-47-51(3,4)43-23-16-18-25-45(43)55(47)31-19-9-14-28-48(56)52-29-32-58-34-36-60-37-35-59-33-30-53-49(57)61-38-41-39-20-10-6-7-11-21-40(39)41;/h8,12-13,15-18,22-27,39-41H,9-11,14,19-21,28-38H2,1-5H3,(H-,52,53,56,57);1H/t39-,40+,41?; |
InChI Key |
UTYIVQUUDQUWSP-FAOVKVDHSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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